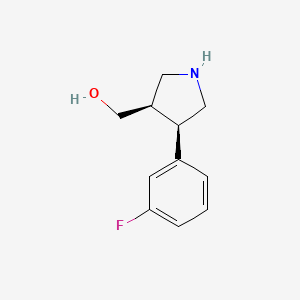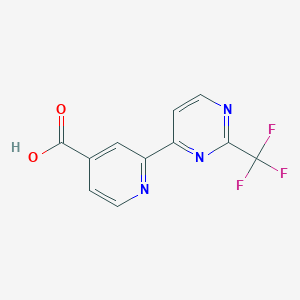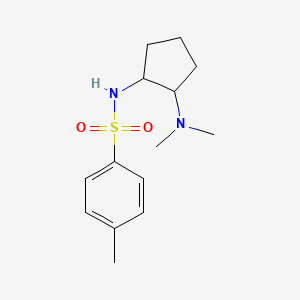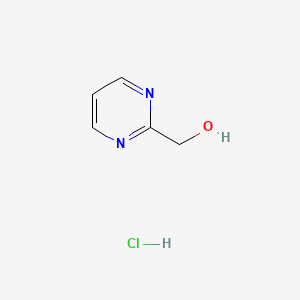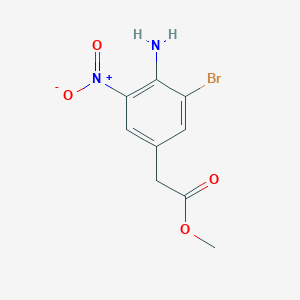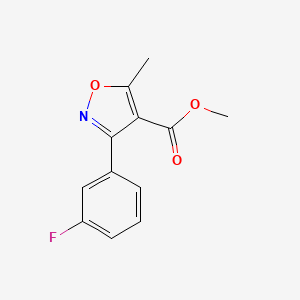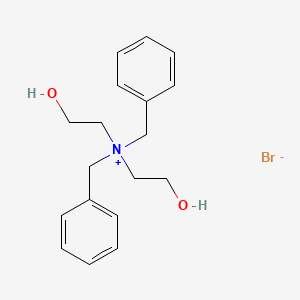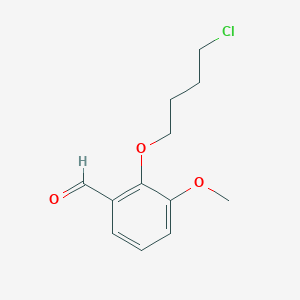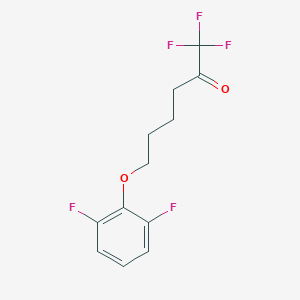
6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Preparation Methods
Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.
Industrial Production: Large-scale production may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one involves its interaction with specific molecular targets and pathways. While detailed information is not available, general mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Interfering with Metabolic Pathways: The compound may affect metabolic processes by inhibiting or enhancing specific biochemical reactions.
Comparison with Similar Compounds
6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison may involve:
Structural Similarity: Analyzing the chemical structure to identify common features and differences.
Functional Properties: Comparing the reactivity, stability, and other chemical properties.
Applications: Evaluating the specific uses and advantages of this compound over similar compounds.
Some similar compounds include those listed in the PubChem database with related structures and properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and detailed information about its synthesis, reactions, and applications will continue to enhance our understanding and utilization of this compound.
Properties
IUPAC Name |
6-(2,6-difluorophenoxy)-1,1,1-trifluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O2/c13-8-4-3-5-9(14)11(8)19-7-2-1-6-10(18)12(15,16)17/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRPERJZMDXDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)OCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((2-(trimethylsilyl)ethoxy)methyl)-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine](/img/structure/B8080366.png)
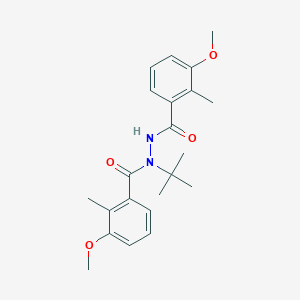
![8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one](/img/structure/B8080368.png)


